![molecular formula C10H8ClN5O3S2 B2575252 5-氯-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)噻吩-2-磺酰胺 CAS No. 2034546-69-3](/img/structure/B2575252.png)

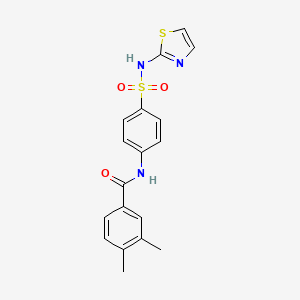

5-氯-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

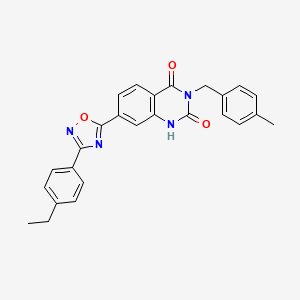

The compound “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide” belongs to a class of compounds that are based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . They have shown promising results in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents .

Synthesis Analysis

The synthesis of this class of compounds involves a structure-based virtual screening made on the IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The design of analogues is guided by rational and in silico methods .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine ring . This ring acts as the heme-binding scaffold . The compound also contains a chloro group, a hydroxy group, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学研究应用

药理潜力

三唑类化合物具有多种生物活性,能够与生物系统中的多种酶和受体结合 . 它们作为多种药物的中心结构单元存在,例如抗菌剂、抗真菌剂、抗癌剂、抗氧化剂、抗病毒剂、抗炎剂、镇痛剂、抗癫痫药、降压药、抗抑郁药、抗糖尿病药、抗焦虑药和抗结核药 .

抗菌剂

三唑类化合物常用于药物化学,因其安全性高和治疗指数出色而被归类为抗菌剂 . 它们已被用于开发新类型的抗菌剂,以对抗耐多药病原体 .

抗真菌药物

在抗真菌药物中,以唑类为母体结构的康唑类药物构成了一个主要类别 . 它们用于治疗多种真菌感染。

抗菌活性

合成了一系列新的三唑并[4,3-a]吡嗪衍生物,并对其体外抗菌活性进行了评估 . 其中一些化合物对革兰氏阳性菌金黄色葡萄球菌和革兰氏阴性菌大肠杆菌均表现出中等至良好的抗菌活性 .

其他化合物的合成

三唑类化合物可作为反应物用于合成其他化合物 . 例如,它们可用于合成具有抗疟疾活性的钌(II)-Hmtpo配合物和二氢乳清酸脱氢酶抑制剂 .

Vilsmeier 反应

作用机制

Target of Action

The compound 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known to show versatile biological activities due to their capability of binding in the biological system with various enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds have been studied .

Result of Action

The wide range of pharmacological activities exhibited by triazole compounds suggests that they can have diverse molecular and cellular effects .

Action Environment

The action of triazole compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

属性

IUPAC Name |

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O3S2/c11-6-1-2-8(20-6)21(18,19)13-5-7-14-15-9-10(17)12-3-4-16(7)9/h1-4,13H,5H2,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEPZXDFTJHGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575189.png)

![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)